Home > Products > Screening Compounds P80459 > Epidermal Growth Factor Receptor Peptide (985-996)
Epidermal Growth Factor Receptor Peptide (985-996) - 96249-43-3

Epidermal Growth Factor Receptor Peptide (985-996)

Catalog Number: EVT-254689
CAS Number: 96249-43-3
Molecular Formula: C61H93N13O23
Molecular Weight: 1376.483
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Epidermal Growth Factor Receptor Peptide (985-996) is a segment derived from the epidermal growth factor receptor, a critical protein in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. This peptide is part of a larger family of proteins known as receptor tyrosine kinases, which play essential roles in various biological processes, including development and tissue repair. The epidermal growth factor receptor itself is activated upon binding with specific ligands such as epidermal growth factor and transforming growth factor alpha, leading to a cascade of intracellular signaling events.

Source

The epidermal growth factor receptor was first identified by Stanley Cohen and Rita Levi-Montalcini, who were awarded the Nobel Prize in Physiology or Medicine in 1986 for their discovery of growth factors. The receptor is predominantly found in epithelial tissues and is implicated in numerous physiological functions and pathologies, particularly cancer .

Classification

Epidermal Growth Factor Receptor Peptide (985-996) belongs to the ErbB family of receptors, specifically classified as a receptor tyrosine kinase. This family includes several closely related receptors such as ErbB2, ErbB3, and ErbB4. The epidermal growth factor receptor plays a pivotal role in mediating responses to extracellular signals that promote cell division and survival .

Synthesis Analysis

Methods

The synthesis of Epidermal Growth Factor Receptor Peptide (985-996) can be achieved through solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and modifications of the peptide during synthesis.

Technical Details:

  1. Solid-Phase Synthesis: The peptide is synthesized on a solid support using automated synthesizers. Each amino acid is added sequentially, with protective groups removed at each step to allow for the next addition.
  2. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography to ensure high purity for biological assays .
Molecular Structure Analysis

Structure

Epidermal Growth Factor Receptor Peptide (985-996) consists of a specific sequence of amino acids that contributes to its ability to interact with the epidermal growth factor receptor. The structure is characterized by several key features:

Data

The molecular mass of Epidermal Growth Factor Receptor Peptide (985-996) can be calculated based on its amino acid composition, typically resulting in a mass around 1.3 kDa .

Chemical Reactions Analysis

Reactions

The primary reaction involving Epidermal Growth Factor Receptor Peptide (985-996) occurs when it binds to the epidermal growth factor receptor on the cell surface. This interaction triggers several downstream signaling pathways.

Technical Details:

  1. Dimerization: Upon binding with its ligand, the epidermal growth factor receptor undergoes conformational changes that promote dimerization—either homodimerization or heterodimerization with other ErbB family members.
  2. Autophosphorylation: The dimerized receptor activates its intrinsic protein-tyrosine kinase activity, leading to autophosphorylation at specific tyrosine residues within its cytoplasmic domain .
Mechanism of Action

Process

The mechanism by which Epidermal Growth Factor Receptor Peptide (985-996) exerts its effects involves several steps:

  1. Ligand Binding: The peptide binds with high affinity to the extracellular domain of the epidermal growth factor receptor.
  2. Receptor Activation: This binding induces conformational changes necessary for dimerization.
  3. Signal Transduction: Activated receptors initiate signaling cascades involving pathways such as MAPK and Akt, leading to cellular responses like proliferation and differentiation .

Data

Studies have shown that this mechanism is crucial for normal cellular functions and can be dysregulated in various cancers, where mutations lead to uncontrolled cell growth .

Physical and Chemical Properties Analysis

Physical Properties

Epidermal Growth Factor Receptor Peptide (985-996) exhibits typical properties associated with peptides:

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH.

Chemical Properties

  • Molecular Weight: Approximately 1.3 kDa.
  • Amino Acid Composition: Contains specific sequences critical for receptor binding.

Relevant analyses often involve assessing stability under different conditions and interactions with various ligands or inhibitors .

Applications

Scientific Uses

Epidermal Growth Factor Receptor Peptide (985-996) has several applications in scientific research:

  1. Cancer Research: It serves as a model for studying receptor activation mechanisms and developing targeted therapies against cancers characterized by aberrant epidermal growth factor receptor signaling.
  2. Drug Development: The peptide can be utilized in designing inhibitors that block receptor activity, which is crucial for treating tumors that rely on this pathway for proliferation.
  3. Biotechnology: It is employed in bioengineering applications, particularly in creating scaffolds for tissue engineering due to its role in promoting cell adhesion and proliferation .
Structural and Functional Characterization of EGFR Peptide (985-996)

Sequence Analysis and Evolutionary Conservation of Residues 985–996

The EGFR peptide spanning residues 985–996 has the amino acid sequence H-Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln-OH (one-letter code: DVVDADEYLIPQ) and a molecular weight of 1376.5 Da [1] [2]. This segment resides within the receptor's juxtamembrane (JM) domain, linking the transmembrane helix to the kinase domain. Key features include:

  • Acidic Residue Cluster: Positions 985–991 (DVVDADE) contain four aspartate (D) and one glutamate (E) residue, creating a negatively charged region critical for electrostatic interactions [7] [9].
  • Tyr992: A central autophosphorylation site embedded in the motif EYLIPQ, where phosphorylation modulates downstream signaling [2] [5].
  • Hydrophobic C-terminus: Leu993-Ile994-Pro995 (LIP) contributes to structural stability and protein-protein interactions [3].

Evolutionarily, this peptide is highly conserved across mammals, particularly residues Asp985, Tyr992, and Pro995, indicating essential roles in EGFR regulation. For example, Tyr992 is invariant in humans, mice, and zebrafish, underscoring its non-redundant function in kinase activation and receptor trafficking [3] [5].

Table 1: Conserved Residues in EGFR (985-996) Across Species [1] [3] [5]

Residue PositionHumanMouseZebrafishFunctional Role
985 (Asp)DDDElectrostatic regulation
988 (Asp)DDEActin binding
992 (Tyr)YYYAutophosphorylation site
995 (Pro)PPPStructural rigidity

Role of the Juxtamembrane Domain in EGFR Conformational Dynamics

The JM domain (residues 645–998) is a conformational switch regulating EGFR activation. Residues 985–996 contribute to this via:

  • Actin Binding: Residues 989–994 (ADEyLI) form an actin-binding motif. Deletion (e.g., Δ989–994) abrogates actin tethering, impairing receptor clustering and endosomal sorting [3] [5].
  • Receptor Dimer Stability: Acidic residues (985–991) repel anionic membrane phospholipids, positioning the JM domain to facilitate kinase dimerization upon ligand binding [6] [7].
  • Allosteric Regulation: The JM helix (residues 980–996) transitions from disordered to ordered upon kinase activation, enabling Tyr992 phosphorylation [6].

Notably, truncation at Glu996 reduces EGFR internalization by 50%, confirming this region’s role in endocytosis efficiency [9].

Structural Motifs Linked to Autophosphorylation at Tyr992

Tyr992 phosphorylation is mechanistically and structurally dependent on adjacent residues:

  • Electrostatic Regulation: Mutating acidic residues (e.g., D985A, D986A) increases autophosphorylation at Tyr992 by 40–60%. This suggests negative charges near Tyr992 suppress phosphorylation until receptor activation [9].
  • SH2 Domain Recruitment: Phosphorylated Tyr992 (pY992) directly binds the SH2 domain of PLCγ, initiating calcium signaling cascades [5].
  • Kinase Coupling: The EYLIPQ motif positions Tyr992 within the kinase catalytic cleft. Mutations (e.g., Y992F) accelerate EGFR internalization but decouple it from degradation pathways, prolonging signaling [5] [9].

Table 2: Functional Motifs in EGFR (985-996) and Their Mutational Effects [3] [5] [9]

Motif/ResidueFunctionMutation Effect
DVVDADE (985–991)Electrostatic buffering↑ Tyr992 phosphorylation; ↑ internalization
EY992SH2 docking siteBlocks PLCγ recruitment; ↑ recycling
LIP (993–995)Actin bindingDisrupts lysosomal sorting

Comparative Analysis with Other EGFR Domains

The 985–996 peptide’s functions contrast with and complement other EGFR domains:

  • Extracellular Domain (ECD): Binds ligands (e.g., EGF, TGF-α), inducing dimerization. Unlike the ECD, residues 985–996 lack glycosylation sites and instead coordinate intracellular trafficking [4] [8].
  • Kinase Domain (KD): Residues 712–976 harbor ATP-binding and catalytic sites. The JM domain (including 985–996) allosterically regulates KD activity: truncation mutants (e.g., Δ1022–1186) retain kinase function but show impaired G-protein association, indicating JM-KD crosstalk [7] [8].
  • C-terminal Tail (CTT): Contains major autophosphorylation sites (Y1068, Y1148). While the CTT drives MAPK/Akt signaling, the 985–996 segment specifically governs receptor fate (recycling vs. degradation) via actin-mediated lysosomal sorting [3] [5].

Structurally, the 985–996 peptide is more conserved than the CTT but less ordered than the KD. Its proximity to the membrane allows integration of extracellular cues (via ECD-KD transmission) with cytoskeletal remodeling—a role absent in purely catalytic or ligand-binding domains [3] [6].

Properties

CAS Number

96249-43-3

Product Name

Epidermal Growth Factor Receptor Peptide (985-996)

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

Molecular Formula

C61H93N13O23

Molecular Weight

1376.483

InChI

InChI=1S/C61H93N13O23/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,47-,48-,49-/m0/s1

InChI Key

CHCIQWQBUPWRLJ-XJSWDNOJSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N

Synonyms

5-amino-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.